

foundational research on ATP-dependent RNA helicase A

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An In-depth Technical Guide to ATP-dependent RNA Helicase A (DHX9)

Introduction

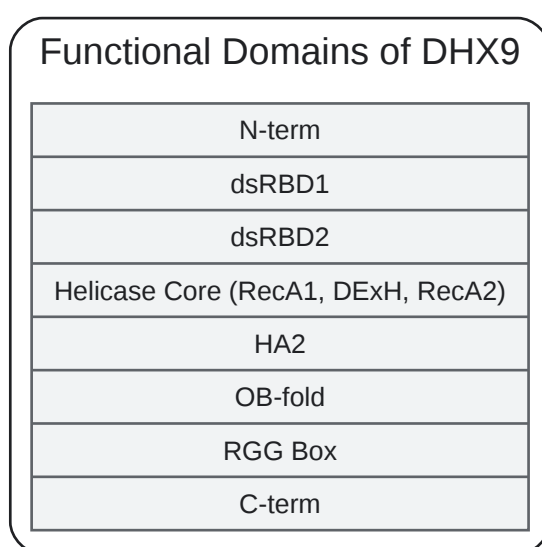
ATP-dependent RNA helicase A, commonly known as DHX9, is a multifunctional enzyme belonging to the DExH-box family of helicases (Superfamily 2).[1][2] Also referred to as Nuclear DNA Helicase II (NDH II) or RNA Helicase A (RHA), DHX9 is a highly conserved and abundant nuclear protein essential for a vast array of cellular processes.[1][3] It utilizes the energy from ATP hydrolysis to unwind complex nucleic acid structures, including double-stranded (ds) RNA, dsDNA, and RNA/DNA hybrids.[1][2][4] This activity places DHX9 at the core of gene expression regulation, with critical roles in DNA replication, transcription, RNA processing, translation, and the maintenance of genomic stability.[1][2][5] Consequently, the dysregulation of DHX9 is implicated in numerous human diseases, most notably cancer and viral infections, making it an increasingly attractive target for therapeutic development.[5][6][7]

Structure and Functional Domains

DHX9 is a large, multi-domain protein whose architecture is crucial for its diverse functions. The primary structure consists of a conserved helicase core flanked by specialized N- and C-terminal domains.[1][2][4] Crystal structures of human, dog, and cat DHX9 have been resolved, revealing a high degree of conservation with its *Drosophila* orthologue, Maleless (MLE).[4][8]

- **N-Terminal Region:** Contains two double-stranded RNA-binding domains (dsRBDs) which are critical for substrate recognition and binding.[1][9]

- **Helicase Core:** This central engine is composed of two RecA-like domains (RecA1 and RecA2) that contain the characteristic and highly conserved DExH-box motifs (specifically a DEI_H sequence for DHX9) responsible for ATP binding and hydrolysis.[1][4]
- **C-Terminal Region:** This region houses several key domains including a helicase-associated domain (HA2), an oligonucleotide/oligosaccharide-binding (OB) fold, a nuclear transport domain, and an Arginine-Glycine-Glycine (RGG) box, which is involved in binding single-stranded DNA.[1][2][4]



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Caption: A schematic of the multi-domain structure of the DHX9 protein.

Biochemical Activity and Substrate Specificity

DHX9 is an NTP-dependent helicase that unwinds a wide variety of nucleic acid substrates in a 3' to 5' direction.[10] Its enzymatic activity is not strictly limited to RNA, as it efficiently resolves dsDNA and RNA/DNA hybrids.[1][4] In vitro studies have demonstrated a preference for substrates containing a 3' single-stranded tail, which likely serves as an initial loading site for the enzyme.[1]

Beyond simple duplexes, DHX9 shows robust activity on more complex, non-canonical nucleic acid structures that can impede cellular processes:

- R-loops: Three-stranded structures composed of an RNA/DNA hybrid and a displaced single DNA strand.[3]
- G-quadruplexes (G4): Secondary structures formed in guanine-rich nucleic acid sequences. DHX9 is one of the few helicases known to unwind both DNA and RNA G-quadruplexes.[1]
- Triplex DNA (H-DNA): A three-stranded DNA structure.[1][4][11]

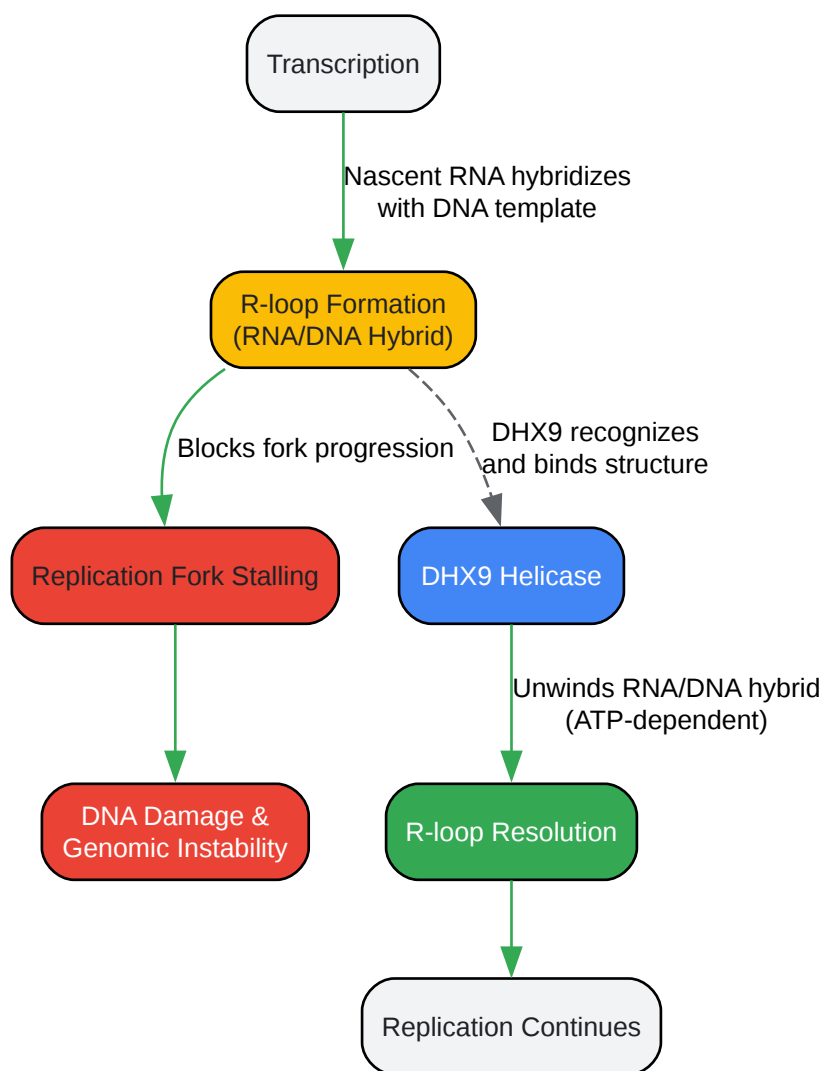
The order of unwinding efficiency for various substrates has been reported as: RNA G-quadruplexes > R-loops > DNA G-quadruplexes > D-loops > RNA forks > DNA forks.[1]

Core Cellular Functions and Signaling Pathways

DHX9's multifaceted nature involves it in numerous interconnected cellular pathways, from the nucleus to the cytoplasm.

Maintenance of Genomic Stability and DNA Replication

A primary function of DHX9 is to preserve genome integrity by resolving non-B DNA structures that can cause replication stress and lead to DNA damage.[3][6] It is particularly crucial for suppressing R-loops, which form naturally during transcription but can stall replication forks if they persist.[3] By unwinding the RNA/DNA hybrid, DHX9 facilitates the progression of the replication machinery.[6] This function is underscored by its physical and functional interactions with key DNA replication and repair proteins, including BRCA1, Proliferating Cell Nuclear Antigen (PCNA), and Werner (WRN) helicase.[1][6]



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Caption: DHX9's role in preventing replication stress by resolving R-loops.

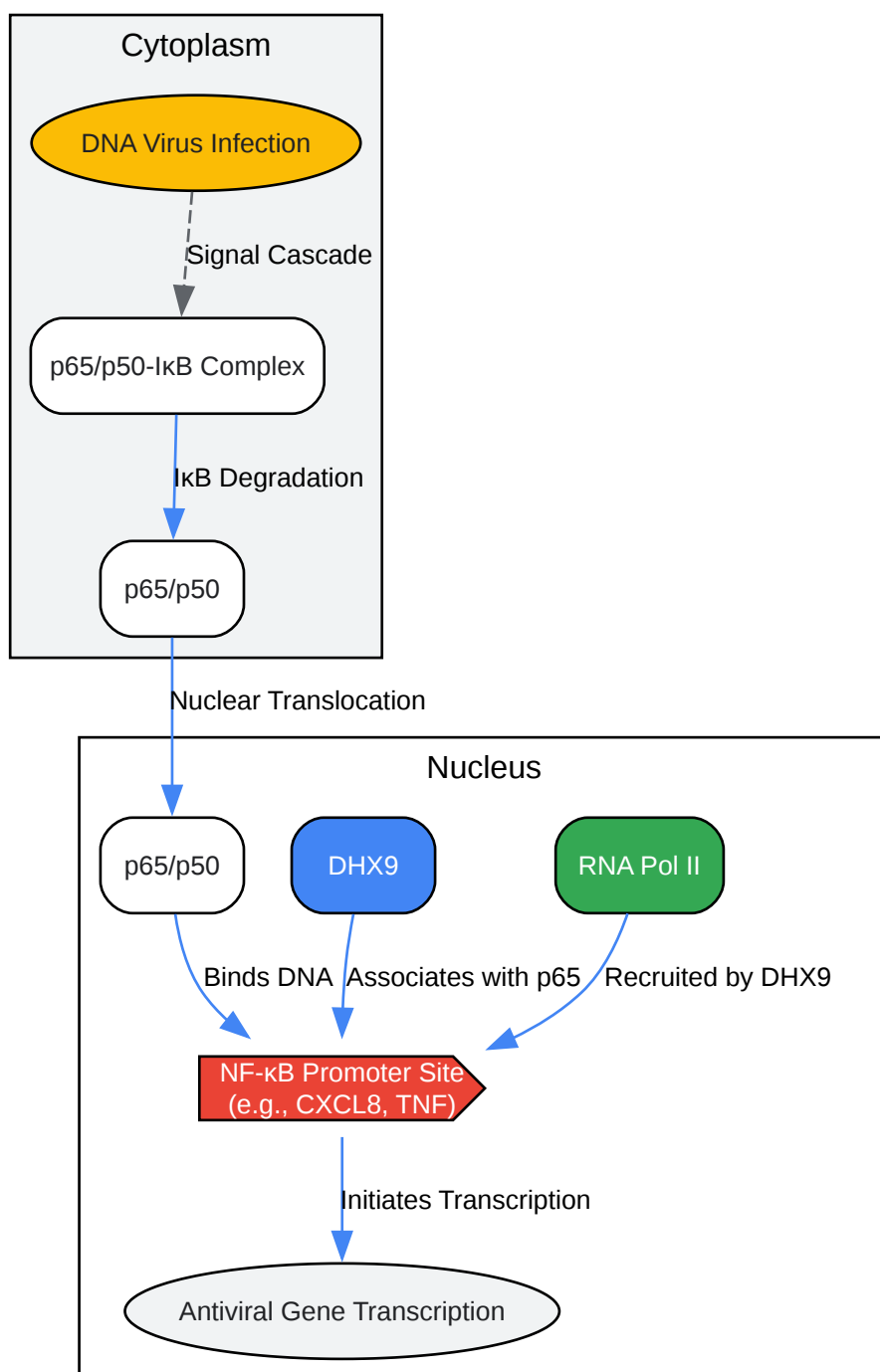
Transcriptional and Post-Transcriptional Regulation

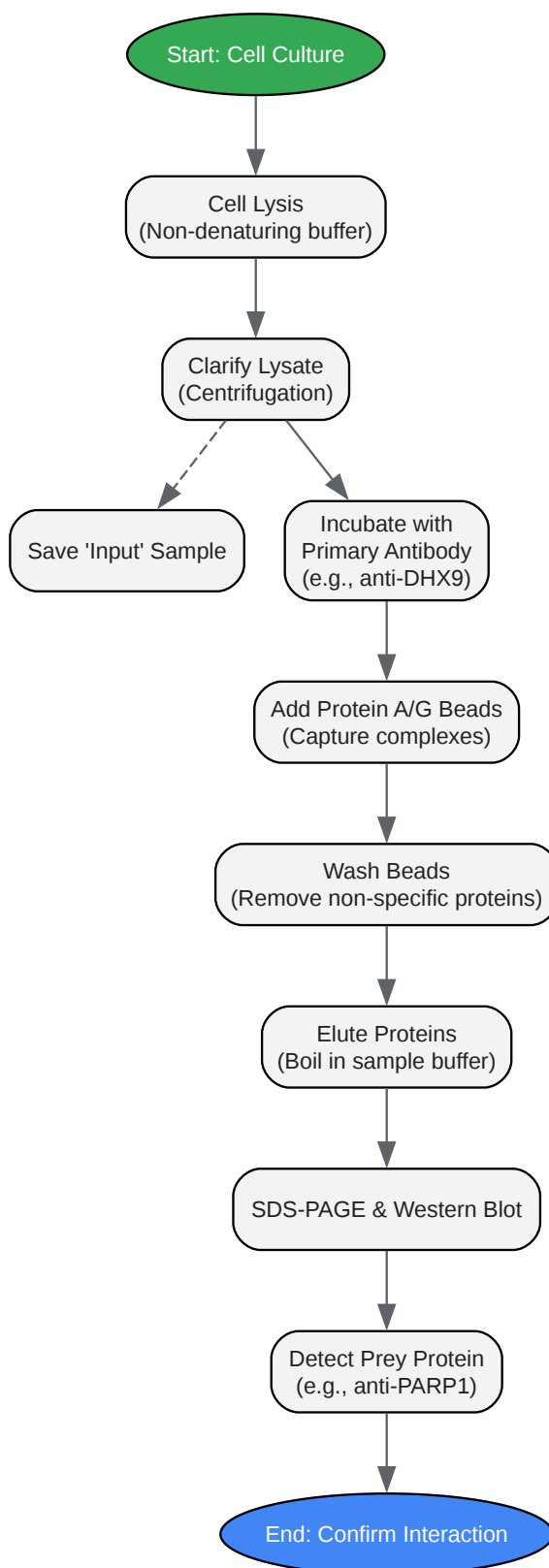
DHX9 acts as a transcriptional coactivator by bridging transcription factors with the RNA Polymerase II machinery.[10] It has been shown to interact with factors like NF- κ B p65 and CREB-binding protein (CBP)/p300 to enhance the transcription of specific genes.[5]

Furthermore, DHX9 is deeply involved in RNA processing. It collaborates with the RNA editase ADAR to resolve long dsRNA structures that arise from the transcription of repetitive elements (e.g., Alu sequences) in introns.[12] This prevents the accumulation of nuclear dsRNA, which could otherwise trigger a detrimental innate immune response in the cytoplasm.[12]

Innate Immunity and Viral Response

DHX9 functions as a crucial sensor in the innate immune system. In certain cell types, it can recognize cytosolic viral DNA and dsRNA, leading to the activation of the NF- κ B signaling pathway.[3] Upon viral infection, nuclear DHX9 associates with NF- κ B p65 and RNA Polymerase II at the promoters of antiviral genes (e.g., cytokines), enhancing their transcription and promoting an effective antiviral state.[5][9] This highlights a nuclear, DNA-sensing-independent role in immunity.[9]





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